1,3-diphenylpropylurea
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Overview
Description
1,3-Diphenylpropylurea is a phenyl urea-type compound with the formula (PhNH)₂CO (Ph = C₆H₅). It is a colorless solid that is prepared by transamidation of urea with aniline. This compound is known for its role as a cytokinin, a type of plant hormone that induces flower development .
Preparation Methods
1,3-Diphenylpropylurea can be synthesized through various methods. One common method involves the transamidation of urea with aniline . Another method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is environmentally friendly and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
1,3-Diphenylpropylurea undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various reagents. Common reagents used in these reactions include potassium isocyanate, aniline, and various catalysts.
Scientific Research Applications
1,3-Diphenylpropylurea has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate for the production of carbamates and isocyanates.
Biology: It acts as a cytokinin, promoting flower development in plants.
Medicine: It has been studied for its potential anticancer properties.
Industry: It is used in the production of polyurethanes and as a recycling agent for polyurethane foam.
Mechanism of Action
The mechanism of action of 1,3-diphenylpropylurea involves its role as a bifunctional epoxide hydrolase 2 inhibitor in humans . It also acts on epoxide hydrolase in Mycobacterium tuberculosis . This compound affects various molecular targets and pathways, including the inhibition of endocytosis in viral infections .
Comparison with Similar Compounds
1,3-Diphenylpropylurea can be compared with other similar compounds such as:
1,3-Diphenylurea: A phenyl urea-type compound with similar cytokinin properties.
Diphenylcarbamide: Another urea derivative with similar chemical properties.
N-phenyl-N’-phenylurea: A compound with similar molecular structure and applications. The uniqueness of this compound lies in its specific applications in plant biology and its potential anticancer properties.
Properties
IUPAC Name |
1,3-diphenylpropylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-16(19)18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHGUTQKHNHYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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